![molecular formula C10H14O2 B1455974 3-氧代螺[5.5]十一烯-7-酮 CAS No. 1159280-52-0](/img/structure/B1455974.png)

3-氧代螺[5.5]十一烯-7-酮

描述

Synthesis Analysis

The synthesis of spirocyclic compounds like “3-Oxaspiro[5.5]undec-7-en-9-one” has been a topic of interest in the scientific literature and patents . They are organized depending on the reaction type during the key-step of spirocyclisation or spirocycle formation among 16 identified approaches . For example, a 3-steps sequence from α-terpineol to 9-methy-5-methylidene-1-oxaspiro[5.5]undec-8-en-2-one 9 a by lactonisation was presented .

Molecular Structure Analysis

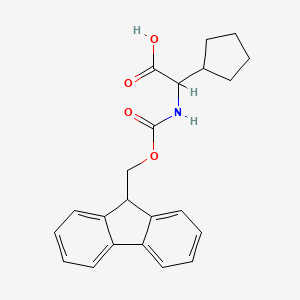

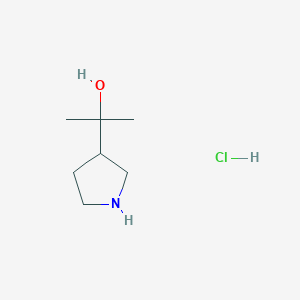

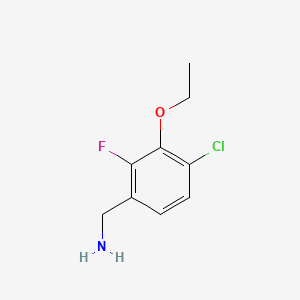

The molecular formula of “3-Oxaspiro[5.5]undec-7-en-9-one” is C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da . In spirocyclic molecules, the atom common to both cycles is called the spiro-atom. It is more frequently a carbon atom but can be any tetravalent atom .

Chemical Reactions Analysis

The chemical reactions involving “3-Oxaspiro[5.5]undec-7-en-9-one” are quite diverse. The nucleophilicity of heteroatoms is definitely an advantage for synthetic purposes, and even more if two heteroatoms are involved . Conventional procedures for the condensation of 1,2-difunctional compounds (e.g. α-diols, α-aminoalcohols, α-sulfanylalcohols, …) with ketones under acid-catalysis are thus plethora .

科学研究应用

合成和化学性质

3-氧代螺[5.5]十一烯-7-酮一直是合成化学中关注的主题。在分子内 S_N2′ 氧代螺环化领域观察到一个重要的应用,它已被用于制备各种取代的氧代螺环系统。该方法成功应用于从 β-紫罗兰酮全合成 theaspirane 和 theaspirone,展示了其在复杂有机合成中的效用 (Young, Jung, & Cheng, 2000)。此外,3-氧代螺[5.5]十一烯-7-酮衍生物已用于合成各种螺环化合物,为有机化学这一领域的进步做出了贡献 (Zhang 等,2018)。

药物化学

在药物化学中,3-氧代螺[5.5]十一烯-7-酮的衍生物已被探索用于各种生物活性。例如,含有该部分的化合物已被研究为潜在的糖蛋白 IIb–IIIa 拮抗剂,这在血小板聚集抑制方面具有重要意义 (Pandey 等,2001)。此外,对与 3-氧代螺[5.5]十一烯-7-酮相关的 3,9-二氮杂螺[5.5]十一烷-2-酮衍生物的研究显示了在发现 CCR5 拮抗剂方面的潜力,这与 HIV 等疾病的治疗相关 (Yang 等,2009)。

天然产物合成

该化合物还已在天然产物合成中找到应用。一个值得注意的例子是其用于抗白血病天然产物如颤藻毒素 D 的螺双环环系的立体选择性组装 (Walkup, Boatman, Kane, & Cunningham, 1991)。这说明了其在天然产物合成和药物发现领域的重要性。

安全和危害

The safety data sheet for “3-Oxaspiro[5.5]undec-7-en-9-one” suggests that it should be handled with care . Any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous zone . Consultation with a physician is recommended if exposure occurs .

属性

IUPAC Name |

3-oxaspiro[5.5]undec-10-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1,3H,2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFLJBVLNHOYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738973 | |

| Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxaspiro[5.5]undec-7-en-9-one | |

CAS RN |

1159280-52-0 | |

| Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)

![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)

![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)

![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)